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Compound of Interest

Compound Name: 2-Bromo-2'-nitroacetophenone

Cat. No.: B032119

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Nitrophenacyl bromide, also known as 2-bromo-1-(2-nitrophenyl)ethanone, is a key organic
intermediate with significant applications in synthetic chemistry and drug development. Its utility
often stems from the reactive a-bromoketone moiety, which allows for facile nucleophilic
substitution, making it a valuable building block for the synthesis of a wide array of heterocyclic
compounds and other complex organic molecules. The presence of the nitro group on the
phenyl ring further influences its reactivity and provides a handle for additional chemical
transformations.

This technical guide provides a comprehensive overview of the key spectroscopic data for 2'-
Nitrophenacyl bromide (CAS No. 6851-99-6), including Nuclear Magnetic Resonance (NMR)
spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
As a Senior Application Scientist, the aim is to not only present the raw data but also to provide
expert interpretation and insights into how these spectroscopic techniques are synergistically
employed to confirm the compound's structure, assess its purity, and predict its chemical
behavior. Understanding the nuances of these spectra is paramount for any researcher working
with this versatile reagent.

Compound Profile:
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Property Value Source

) 2-bromo-1-(2-
Chemical Name ) [1]
nitrophenyl)ethanone

Synonyms 2'-Nitrophenacyl bromide [1]

CAS Number 6851-99-6 [1]

Molecular Formula CsHeBrNOs [1]

Molecular Weight 244.04 g/mol [1]
White to pale yellow crystalline

Appearance [2]
powder

Melting Point 55-57 °C (lit.) [1]

I. Nuclear Magnetic Resonance (NMR)
Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. For 2'-Nitrophenacyl bromide, both *H and 3C NMR provide
unambiguous evidence for its structure, allowing for the precise assignment of each proton and
carbon atom.

Experimental Protocol: NMR Analysis

A robust NMR protocol is crucial for obtaining high-quality, reproducible data. The following
outlines a standard procedure for the analysis of 2'-Nitrophenacyl bromide.

Sample Preparation:
e Accurately weigh approximately 5-10 mg of 2'-Nitrophenacyl bromide.

o Dissolve the sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs), in a
standard 5 mm NMR tube. CDCIs is a common choice due to its excellent solubilizing
properties for a wide range of organic compounds and its single residual proton peak at
~7.26 ppm, which generally does not interfere with the signals of the analyte.
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o Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if
necessary.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

e H NMR:

[¢]

Pulse Program: A standard single-pulse experiment (e.g., 'zg30").

o

Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

[e]

Relaxation Delay (d1): 1-2 seconds.

o

Acquisition Time: 3-4 seconds.

[¢]

Spectral Width: A standard range of -2 to 12 ppm is appropriate.
e 1BC NMR:

o Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to provide a spectrum with
single lines for each carbon.

o Number of Scans: Due to the low natural abundance of 13C, a larger number of scans
(e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

o Relaxation Delay (d1): 2 seconds.
o Spectral Width: A standard range of 0 to 220 ppm.

The causality behind these choices lies in balancing signal acquisition time with spectral
guality. For tH NMR, a sufficient number of scans averages out random noise, while the
relaxation delay allows for the complete relaxation of protons between pulses, ensuring
accurate integration. For 13C NMR, the necessity for a greater number of scans is a direct
consequence of the low natural abundance of the 13C isotope (~1.1%).
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NMR Protocol Workflow
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Sample Preparation
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Caption: Workflow for NMR data acquisition and analysis.

'H NMR Spectral Data & Interpretation

The *H NMR spectrum of 2'-Nitrophenacyl bromide is characterized by two distinct regions: the
aromatic region (7.5-8.2 ppm) and the aliphatic region (around 4.3 ppm).

Summary of *H NMR Data:

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Assighment Constants (J)
(3) (ppm)
(Hz)
Doublet of
8.21 1H Ar-H J=81,1.2
doublets (dd)
Triplet of
7.79 1H Ar-H J=75,13
doublets (td)
Triplet of
7.68 1H Ar-H J=8.1,7516
doublets (ddd)
Doublet of
7.50 1H Ar-H J=75,1.6
doublets (dd)
4.30 Singlet (s) 2H -CH2Br N/A
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Data sourced from ChemicalBook.[2]
Expert Interpretation:

o Aromatic Region (7.50-8.21 ppm): The four protons on the phenyl ring appear as distinct
multiplets, a direct consequence of the ortho-disubstitution pattern which renders all four
aromatic protons chemically non-equivalent. The downfield shift of these protons is due to
the deshielding effects of the aromatic ring current, the electron-withdrawing nitro group, and
the carbonyl group. The specific splitting patterns (dd, td, ddd) arise from coupling to
neighboring protons, and the coupling constants are typical for ortho and meta relationships
in a benzene ring.

 Aliphatic Region (4.30 ppm): A sharp singlet integrating to two protons is observed at 4.30
ppm. This signal is characteristic of the methylene protons (-CHz-) adjacent to both a
carbonyl group and a bromine atom. The significant downfield shift from a typical alkane
proton is due to the strong deshielding effect of these two electron-withdrawing
functionalities. The absence of splitting (singlet) indicates that there are no adjacent protons,
which is consistent with the proposed structure.

3C NMR Spectral Data & Interpretation

The proton-decoupled 3C NMR spectrum provides a count of the unique carbon environments
in the molecule.

Summary of 133C NMR Data:
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Chemical Shift (8) (ppm) Assighment
194.3 C=0 (Ketone)
145.4 Ar-C (C-NO2)
134.9 Ar-C (C-C=0)
134.8 Ar-CH

131.3 Ar-CH

129.1 Ar-CH

124.5 Ar-CH

33.9 -CH2Br

Data sourced from ChemicalBook.[2]
Expert Interpretation:

e Carbonyl Carbon (194.3 ppm): The signal at the lowest field (most deshielded) is
characteristic of a ketone carbonyl carbon.[2] Its position is influenced by conjugation with
the aromatic ring.

o Aromatic Carbons (124.5-145.4 ppm): Six distinct signals are observed in the aromatic
region, confirming the presence of six different carbon environments in the phenyl ring. The
carbon bearing the nitro group (C-NO3) is the most deshielded of the aromatic carbons at
145.4 ppm due to the strong electron-withdrawing nature of the nitro group. The carbon
attached to the acetyl group (C-C=0) appears at 134.9 ppm. The remaining four signals
correspond to the protonated aromatic carbons.

 Aliphatic Carbon (33.9 ppm): The most upfield signal at 33.9 ppm is assigned to the
methylene carbon (-CH2Br). Its chemical shift is significantly influenced by the attached
bromine atom and the adjacent carbonyl group.

Il. Fourier-Transform Infrared (FTIR) Spectroscopy:
Identifying Functional Groups
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FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information
about the functional groups present in a molecule. The spectrum arises from the absorption of
infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Analysis

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 2'-Nitrophenacyl bromide with approximately 100-200 mg
of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained. KBr is used as it is transparent to infrared radiation in the typical
analysis range.

» Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Instrument Parameters:

Spectrometer: A standard FTIR spectrometer.

Scan Range: Typically 4000-400 cm—1,

Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

Resolution: 4 cm~1 is a common and sufficient resolution for routine analysis.

This self-validating system ensures that any observed absorption bands are attributable to the
analyte, as KBr itself has no interfering absorptions in the mid-IR region.

FTIR Spectral Data & Interpretation

While a specific experimental spectrum for 2'-Nitrophenacyl bromide is not readily available in
public databases, the expected characteristic absorption bands can be predicted based on its
functional groups.

Predicted Characteristic FTIR Absorption Bands:
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Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H Stretch
~1700 Strong C=0 Stretch (Aryl Ketone)

Asymmetric & Symmetric NO2
~1525 & ~1350 Strong

Stretch
~1600, ~1475 Medium-Weak Aromatic C=C Bending
~1200 Medium C-N Stretch
~650 Medium-Strong C-Br Stretch

Expert Interpretation:

e C=0 Stretch: A strong, sharp absorption band around 1700 cm~1 is expected for the carbonyl
group of the aryl ketone. Conjugation with the aromatic ring typically lowers this frequency
slightly compared to a simple aliphatic ketone.

o NO:2 Stretches: Two strong absorption bands are characteristic of the nitro group: an
asymmetric stretch typically around 1525 cm~t and a symmetric stretch around 1350 cm~1,
The presence of both of these bands is a strong indicator of the nitro functionality.

e Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching are expected just
above 3000 cm~?, while C=C in-ring bending vibrations will appear in the 1600-1475 cm~1
region.

e C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint
region, typically around 650 cm~1.

lll. Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It provides crucial information about the molecular weight of a compound and can offer
structural insights through the analysis of fragmentation patterns.
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Experimental Protocol: Mass Spectrometry Analysis

Method (Electron lonization - EI):

A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is
introduced into the mass spectrometer.

 In the ion source, the sample is vaporized and bombarded with a high-energy electron beam
(typically 70 eV).

e This causes the molecule to lose an electron, forming a radical cation known as the
molecular ion (M*e).

e The molecular ion and any fragment ions formed are accelerated and separated by the mass
analyzer based on their m/z ratio.

The choice of electron ionization is common for relatively small, volatile organic molecules as it
reliably produces a molecular ion and a rich fragmentation pattern that can be used for
structural elucidation.

Mass Spectrometry Data & Interpretation

Summary of Key Mass Spectrometry Data:

miz Interpretation

Molecular lon Peak [M™*¢] (Isotopic pattern for
243/245

Br)
150 [M - CH2Br]*
134 [M - CH2Br - O]* or [C7H4aNO]*

Data sourced from PubChem.[3]
Expert Interpretation:

e Molecular lon Peak (m/z 243/245): The presence of a pair of peaks of nearly equal intensity,
separated by two mass units, is the hallmark of a compound containing one bromine atom
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(due to the natural isotopic abundance of 7°Br and 8!Br). This provides definitive confirmation
of the molecular formula and weight of 2'-Nitrophenacyl bromide.

e Major Fragment lons:

o m/z 150: This prominent fragment corresponds to the loss of the bromomethyl radical
(*CHzBr) from the molecular ion. This fragmentation is driven by the formation of the stable
2-nitrobenzoyl cation.

o m/z 134: This fragment can arise from the further loss of an oxygen atom from the m/z 150
ion, or through a rearrangement and fragmentation process.

Proposed Mass Spec Fragmentation

- +CH:B -
[M]** 2! [M - CH:2Br]* © [C7HaNOT*
m/z 243/245 m/z 150 m/z 134

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 2'-Nitrophenacyl bromide.

IV. Conclusion: A Synergistic Approach to Structural
Verification

The comprehensive spectroscopic analysis of 2'-Nitrophenacyl bromide demonstrates the
power of a multi-technique approach for the unambiguous characterization of organic
compounds.

* NMR spectroscopy provides the detailed carbon-hydrogen framework, confirming the
connectivity of the atoms and the ortho-substitution pattern of the phenyl ring.

e FTIR spectroscopy confirms the presence of the key functional groups: the ketone, the nitro
group, and the carbon-bromine bond.
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o Mass spectrometry definitively establishes the molecular weight and the presence of a
bromine atom through the characteristic isotopic pattern of the molecular ion. The
fragmentation pattern further supports the proposed structure.

For researchers, scientists, and drug development professionals, a thorough understanding
and application of these analytical techniques are indispensable. They form a self-validating
system that ensures the identity, purity, and structural integrity of critical reagents like 2'-
Nitrophenacyl bromide, thereby underpinning the reliability and reproducibility of subsequent
synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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